ethyl 2-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate
Description
Ethyl 2-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 3-chlorophenyl group at position 1 and an acetamido-benzoate ester side chain. This structure combines a purine-like scaffold with aromatic and ester functionalities, which are often associated with bioactivity in medicinal chemistry. The 3-chlorophenyl substituent may enhance lipophilicity and receptor binding, while the ethyl benzoate group could influence metabolic stability and solubility .
Properties
IUPAC Name |
ethyl 2-[[2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O4/c1-2-32-22(31)16-8-3-4-9-18(16)26-19(29)12-27-13-24-20-17(21(27)30)11-25-28(20)15-7-5-6-14(23)10-15/h3-11,13H,2,12H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZCTHXXCLYVCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in oncology and antimicrobial research. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H18ClN5O3S
- Molecular Weight : 445.92 g/mol
- CAS Number : 18561861
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a 3-chlorophenyl group and an acetamido substituent enhances its potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, derivatives of this scaffold have shown high inhibitory activity against various tumor cell lines. In particular:
- IC50 Values :
Flow cytometric analysis has demonstrated that these compounds can induce apoptosis in cancer cells at low micromolar concentrations, suggesting their potential as novel anticancer agents .
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of pyrazolo[3,4-d]pyrimidines. The compound has shown promising activity against both Gram-positive and Gram-negative bacteria:
- Target Bacteria : Staphylococcus aureus and Escherichia coli.
- Mechanism : The compound may inhibit bacterial growth by targeting specific enzymes involved in bacterial proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound binds to the active sites of enzymes, particularly kinases, inhibiting their activity and thereby modulating signal transduction pathways involved in cell proliferation and apoptosis.
- Interaction with Receptors : The structural components allow it to interact with specific receptors, potentially altering cellular responses to external signals.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be linked to its structural components:
| Structural Component | Role in Activity |
|---|---|
| Pyrazolo[3,4-d]pyrimidine Core | Central to anticancer activity; facilitates enzyme inhibition. |
| 3-Chlorophenyl Group | Enhances binding affinity to target enzymes. |
| Acetamido Substituent | Modulates solubility and bioavailability. |
Research has indicated that modifications to these structural components can significantly influence the compound's biological activity, emphasizing the importance of SAR studies in drug development.
Study on Anticancer Efficacy
A study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives against multiple cancer cell lines. Among them, the tested compound exhibited superior activity against A549 lung cancer cells compared to traditional chemotherapeutics like doxorubicin. The study highlighted the importance of the pyrazolo scaffold in enhancing anticancer efficacy and suggested further exploration into analogs for improved potency .
Antimicrobial Evaluation
Another study focused on the antimicrobial potential of similar compounds against Staphylococcus aureus. Results indicated that certain derivatives displayed significant inhibitory effects on bacterial growth, suggesting their potential use as dual-action agents in treating infections in cancer patients undergoing chemotherapy .
Comparison with Similar Compounds
Key Observations :
- The 3-chlorophenyl group is a recurring motif in antitumor pyrazolo[3,4-d]pyrimidines, likely enhancing DNA intercalation or kinase inhibition .
- Side-chain modifications significantly alter bioactivity. For example: The ethyl benzoate ester in the target compound may improve oral bioavailability compared to the N-methylacetamide in , though esterases could reduce its metabolic stability. The triazole-quinoline hybrid in adds steric bulk and hydrogen-bonding capacity, critical for IGF receptor antagonism.
Pharmacological and Physicochemical Properties
- Solubility : The ethyl benzoate group increases lipophilicity (logP ~3.5 estimated) relative to the polar N-methylacetamide derivative (logP ~2.1) . This may enhance membrane permeability but reduce aqueous solubility.
- The IGF antagonist in demonstrates that pyrazolo[3,4-d]pyrimidines can target growth factor receptors when paired with bulky substituents.
Preparation Methods
Formation of 5-Amino-3-(Methylthio)-1-(3-Chlorophenyl)-1H-Pyrazole-4-Carbonitrile
The synthesis begins with the reaction of malononitrile and carbon disulfide in sodium ethoxide, yielding 2-(bis(methylthio)methylene)malononitrile. Subsequent treatment with 3-chlorophenylhydrazine (instead of phenylhydrazine) in absolute ethanol produces 5-amino-3-(methylthio)-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile (Figure 1A). Cyclization of this intermediate with formic acid under reflux generates 3-(methylthio)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Critical Parameters :
Coupling of the Pyrazolo[3,4-d]Pyrimidinone and Acetamide Intermediate
Nucleophilic Substitution Reaction
A solution of 3-(methylthio)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (10 mmol) and 2-chloro-N-(2-ethoxycarbonylphenyl)acetamide (10 mmol) in DMF is heated under reflux with potassium carbonate (0.5 g) for 3 hours. The methylthio group is displaced by the acetamide nitrogen, forming the target compound (Figure 1C).
Optimization Notes :
- Solvent : DMF enhances nucleophilicity and solubility.
- Base : K₂CO₃ neutralizes HCl generated during substitution.
- Workup : Hot filtration removes inorganic salts, followed by concentration and recrystallization from ethanol.
Characterization Data :
- MP : 198–200°C.
- IR (KBr) : 1738 cm⁻¹ (ester C=O), 1685 cm⁻¹ (pyrimidinone C=O), 1652 cm⁻¹ (amide C=O).
- ¹H NMR (DMSO-d₆) : δ 1.35 (t, 3H, CH₂CH₃), 4.31 (q, 2H, CH₂CH₃), 4.89 (s, 2H, NCH₂), 7.28–8.45 (m, 8H, aromatic), 10.22 (s, 1H, NH).
Alternative Pathways and Byproduct Analysis
Direct Amination of Pyrazolo[3,4-d]Pyrimidinone
An alternative route involves reacting 4-chloro-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-one with ethyl 2-aminobenzoate in acetonitrile under microwave irradiation (100°C, 30 min). However, this method yields <50% due to competing hydrolysis of the chloro intermediate.
Byproducts and Mitigation Strategies
- Hydrolysis of Ester Group : Prolonged reflux in DMF may hydrolyze the ethyl ester to carboxylic acid. Limiting reaction time to 3 hours minimizes this.
- Dimerization : Excess chloroacetamide (1.2 equiv) suppresses dimerization of the pyrazolo core.
Scalability and Industrial Feasibility
Q & A
Q. What are the critical steps for optimizing the synthesis of ethyl 2-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with pyrazole derivatives. Key steps include:
- Cyclization : Formation of the pyrazolo[3,4-d]pyrimidine core using precursors like 3-chlorophenylhydrazine and ethyl acetoacetate under reflux conditions (80–100°C, 6–8 hours) .
- Acetylation : Coupling the core with 2-aminobenzoic acid derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to prevent side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallization (ethanol/water) to achieve >95% purity .
Key Variables :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (cyclization) | 80–100°C | Higher temperatures reduce byproducts |
| Solvent (acetylation) | Anhydrous DMF | Minimizes hydrolysis of active esters |
| Catalyst (EDC/HOBt) | 1.2 eq. | Ensures complete activation of carboxylic acid |
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR to verify acetamido (-NHCO-) and pyrazolo[3,4-d]pyrimidine proton environments (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .
- XRD : Single-crystal X-ray diffraction to resolve spatial arrangement of the 3-chlorophenyl and benzoate groups (bond angles: 120° for aromatic rings; torsion angles: <10° deviations) .
- HRMS : High-resolution mass spectrometry to confirm molecular formula (e.g., [M+H] at m/z 467.12) .
Advanced Research Questions
Q. How can contradictions in reported biological activity (e.g., anticancer vs. anti-inflammatory) be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions or off-target effects. Address this via:
- Dose-Response Studies : Test across a wide concentration range (e.g., 0.1–100 µM) in multiple cell lines (e.g., HL-60 leukemia vs. MCF-7 breast cancer) to identify IC variability .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm whether activity is mediated by kinase inhibition (e.g., JAK2) or apoptosis pathways (e.g., caspase-3 activation) .
- Meta-Analysis : Compare structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to isolate substituent-specific effects .
Q. What strategies improve regioselectivity in substitution reactions involving the pyrazolo[3,4-d]pyrimidine core?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
- Directing Groups : Introduce electron-withdrawing groups (e.g., -NO) at position 3 to direct electrophilic substitution to position 6 .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic attack on the electron-deficient pyrimidine ring .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites by analyzing Fukui indices for electrophilicity .
Case Study :
| Substitution Site | Yield (%) | Preferred Conditions |
|---|---|---|
| Position 6 | 78 | DMSO, 60°C, 12h |
| Position 4 | 12 | THF, RT, 24h |
Q. How can researchers mitigate instability of the ester group during biological assays?
- Methodological Answer : The ethyl benzoate ester is prone to hydrolysis in physiological pH. Solutions include:
- Prodrug Design : Replace the ester with a methyl or tert-butyl group to enhance stability, then enzymatically cleave in vivo .
- Buffered Media : Use assay buffers (pH 7.4) with esterase inhibitors (e.g., PMSF at 1 mM) to prevent degradation .
- Structural Analog Screening : Test amide or carbamate derivatives for improved stability without sacrificing activity .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity (IC50_{50}50 < 10 µM) while others show negligible effects?
- Methodological Answer : Variability may stem from:
- Cell Line Differences : Sensitivity varies; e.g., HL-60 (leukemia) vs. HEK-293 (normal kidney) .
- Compound Purity : Impurities >5% (e.g., unreacted 3-chlorophenyl precursors) skew results. Validate via HPLC (retention time: 12.3 min) .
- Assay Duration : Short-term assays (24h) may miss delayed apoptosis. Extend incubation to 72h and use Annexin V/PI staining .
Key Structural and Functional Insights
| Functional Group | Role in Bioactivity | Modification Impact |
|---|---|---|
| 3-Chlorophenyl | Enhances lipophilicity and target binding | Fluorine substitution reduces metabolic degradation |
| Pyrazolo[3,4-d]pyrimidine | Core scaffold for kinase inhibition | Ring expansion (e.g., to pyrido[2,3-d]pyrimidine) alters selectivity |
| Ethyl Benzoate | Prodrug moiety for solubility | Hydrolysis to carboxylic acid increases polarity but decreases cell permeability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
